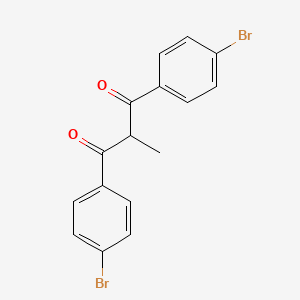

![molecular formula C22H25NO4 B3262723 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid CAS No. 360781-30-2](/img/structure/B3262723.png)

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid

説明

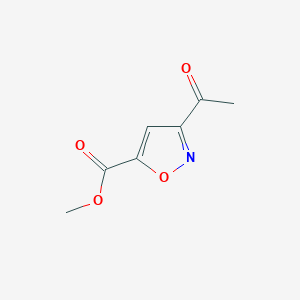

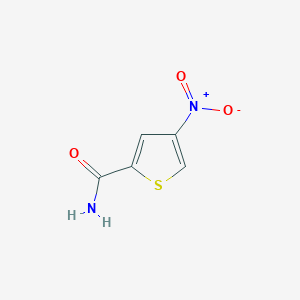

The compound “2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid” is a type of unnatural amino acid . It is used for preparing stapled peptides by ring closing metathesis . It can also be used to create peptide libraries .

Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . Its InChI is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) . The molecular weight is 353.41 . Chemical Reactions Analysis

The compound is used in the preparation of stapled peptides by ring closing metathesis . This suggests that it can participate in metathesis reactions.Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C21H23NO4 . The molecular weight is 353.41 .科学的研究の応用

Peptide Synthesis and Functionalization

Fmoc-amino acids are pivotal in the synthesis of peptides through solid-phase peptide synthesis (SPPS), where they are used to protect the amino group during the peptide chain assembly. This protection strategy facilitates the selective deprotection and coupling reactions that are essential for constructing peptides with precise sequences. The utilization of Fmoc-amino acids in SPPS has been instrumental in producing peptides for therapeutic purposes, biomaterials, and as tools for biological research (Schreier et al., 2012).

Drug Development

In the realm of drug development, Fmoc-amino acids can be used to modify drug molecules, enhancing their properties such as solubility, stability, and bioavailability. The introduction of Fmoc-protected amino acid moieties into drug molecules has been explored to improve drug delivery and target specificity. The versatility and functional diversity of amino acids make them valuable building blocks in the design and synthesis of novel drug candidates (Zhang et al., 2021).

Biomedical Applications

Fmoc-amino acids have found applications in the biomedical field, especially in the development of biomaterials. Their incorporation into polymers and hydrogels has been studied for tissue engineering, drug delivery systems, and as scaffolds for cell growth. The ability to precisely control the chemical functionality of these materials by incorporating different Fmoc-amino acids allows for the creation of environments that can support various biological processes (Thompson & Scholz, 2021).

Environmental Science

In environmental science, amino acid derivatives are being investigated for their potential to capture and sequester carbon dioxide (CO2). Studies on amino acid salt solutions have shown promise in capturing CO2 from industrial emissions, contributing to the efforts in combating climate change. The research in this area aims to develop efficient, sustainable, and environmentally friendly methods for CO2 capture (Zhang et al., 2018).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential for acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

作用機序

Target of Action

Compounds with similar structures, such as fluoren-9-ylmethoxycarbonyl (fmoc) amino acids, are commonly used in peptide synthesis . They are known to interact with amino acid residues, facilitating the formation of peptide bonds .

Mode of Action

The compound likely interacts with its targets through the formation of peptide bonds, a process facilitated by the Fmoc group . The Fmoc group acts as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions . Once the desired peptide bond is formed, the Fmoc group can be removed, allowing for further elongation of the peptide chain .

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein synthesis and related pathways .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific peptides or proteins it helps synthesize . These effects could range from enzymatic activity modulation to influencing cell signaling pathways, depending on the nature of the synthesized peptide or protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive substances, which can affect the efficiency of peptide bond formation and the stability of the Fmoc group .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360781-30-2 | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

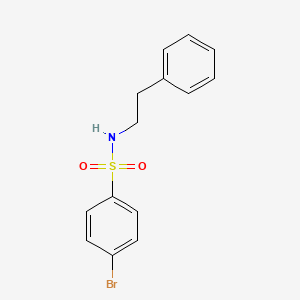

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline](/img/structure/B3262654.png)

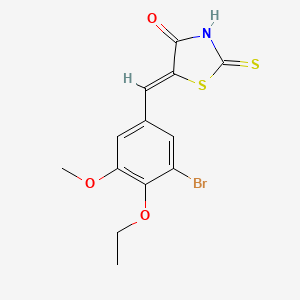

![2-Methyl-[1]naphthoic acid amide](/img/structure/B3262704.png)